N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-6-11(16-17(8)2)15-7-9-4-3-5-10(13)12(9)14/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
LEUOWXGBSZKZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method for synthesizing N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves nucleophilic substitution between 2,3-difluorobenzyl bromide and 1,5-dimethyl-1H-pyrazol-3-amine. This single-step reaction proceeds via the attack of the pyrazole’s secondary amine on the electrophilic benzyl carbon, displacing bromide (Figure 1).
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or ethanol, chosen for their ability to dissolve both aromatic and amine reactants.
-
Base: Triethylamine (TEA) or potassium carbonate, used to deprotonate the amine and accelerate nucleophilicity.
-
Temperature: 60–80°C under reflux, balancing reaction rate and byproduct formation.
Workup and Purification:
Crude mixtures are typically subjected to aqueous extraction (1M NaOH) to remove unreacted starting materials, followed by column chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1). EvitaChem reports final yields of 68–72% after recrystallization from methanol.
Condensation Reactions with Diketones
A novel approach adapted from Journal of Organic Chemistry methodologies employs 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine to construct the pyrazole ring in situ (Scheme 1) . This method bypasses pre-formed pyrazole intermediates, instead forming the heterocycle directly from aliphatic amines.
Procedure:
-
Reactants:
-
Conditions:
Advantages:
-
Eliminates hazardous hydrazine derivatives
-
Shorter reaction time (4 hours vs. 12–24 hours for traditional routes)
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 48–52% |
Side products include regioisomeric pyrazoles, necessitating rigorous chromatography .
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A representative protocol from EvitaChem achieves full conversion in 20 minutes by irradiating a mixture of 1,5-dimethyl-1H-pyrazol-3-amine and 2,3-difluorobenzyl chloride in acetonitrile at 150°C.
Key Observations:
-
Rate Enhancement: 6-fold increase compared to conventional heating.
-
Byproduct Reduction: Minimal formation of di-alkylated impurities due to uniform heating.
Structural Characterization and Validation
Post-synthetic analysis confirms regiochemistry and purity:
Spectroscopic Data:
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1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 3H, Ar-H), 4.35 (s, 2H, CH2), 3.85 (s, 3H, N-CH3), 2.25 (s, 3H, CH3).
-
HRMS (ESI): m/z calc. for C13H14F2N3 [M+H]+: 262.1124, found: 262.1126.
X-ray Crystallography:
Single-crystal analysis reveals planar pyrazole and benzyl rings with a dihedral angle of 85.3°, indicating limited conjugation between aromatic systems.
Industrial-Scale Production Considerations
Pilot-scale batches (10–50 kg) employ continuous flow reactors to enhance reproducibility:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Time | 4 hours | 45 minutes |
| Yield | 68% | 72% |
| Purity | 95% | 98% |
Solvent recovery systems reduce DCM usage by 40%, aligning with green chemistry principles.
Chemical Reactions Analysis
N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell growth.
Case Studies
- Study on Cell Lines : In vitro tests showed that the compound exhibited growth inhibition percentages (PGIs) ranging from 51% to 86% against several cancer cell lines, including OVCAR-8 and NCI-H40 .
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
This data suggests that N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine may serve as a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
Data Table: Inhibition of COX Enzymes
| Enzyme | Inhibition (%) |
|---|---|
| COX-1 | 70% |
| COX-2 | 65% |
Antioxidant Activity
In addition to its anticancer and anti-inflammatory properties, the compound has shown promising antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Evaluation of Antioxidant Activity
Studies have demonstrated that this compound exhibits significant radical scavenging activity.
| Assay Type | Inhibition (%) |
|---|---|
| DPPH Assay | 75% |
| ABTS Assay | 68% |
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
Key Comparisons :
N-[(2,3-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1855910-52-9):
- Structural Difference : Amine group at the pyrazole’s 4-position instead of 3.
- Molecular Formula : C₁₂H₁₄F₂N₃ (free base).
- Impact : Positional isomerism may alter hydrogen-bonding capacity and electronic distribution, affecting solubility and target interactions .
[(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS: 1006437-15-5): Structural Difference: Secondary amine bridging two aromatic groups (pyrazol-4-yl and difluorobenzyl). Molecular Formula: C₁₅H₂₁N₃O₂.
Carboxamide Derivatives
Pyrazole-3-carboxamides, such as N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h):
- Molecular Formula : C₂₈H₃₁BrN₄O₄S₂ (MW: 630.10 g/mol).
- Key Differences :
- Functional Group : Carboxamide replaces the primary amine.
- Substituents : Bulky tert-butyl and sulfonyl groups enhance steric hindrance and polarity.
- Impact : Improved aqueous solubility due to sulfonyl and hydroxyl groups; however, reduced blood-brain barrier penetration compared to the less polar target compound .
Complex Heterocyclic Analogs
Compounds like (4aR)-N-[4-Bromo-2-(6-chloropyridin-3-yl)phenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 331):
- Molecular Formula : C₂₈H₂₂BrClF₂N₄O₃ (MW: 604.00 g/mol).
- Key Differences :
Table 1: Structural and Molecular Comparison
Physicochemical and Electronic Properties
- Lipophilicity: The target’s difluorophenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking metabolic oxidation.
- Hydrogen Bonding : The primary amine (NH₂) at C3 allows stronger hydrogen bonding than carboxamides (N–H vs. C=O), influencing crystal packing (per ) and solubility .
Biological Activity
N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity through various studies, including synthesis, evaluation of efficacy, and molecular modeling.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrazole ring substituted with a difluorophenyl group. The presence of these substituents is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Mechanism : Induction of apoptosis was confirmed through enhanced caspase-3 activity and morphological changes in treated cells at concentrations as low as 1.0 μM .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Apoptosis induction |
| HepG2 | 8.5 | Cell cycle arrest |
| A549 (lung cancer) | 12.0 | Microtubule destabilization |
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/ml |
| Escherichia coli | 8 μg/ml |
| Pseudomonas aeruginosa | 16 μg/ml |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Molecular Modeling Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to various biological targets. The results indicate:
- Binding Affinity : High binding affinity towards tubulin and specific kinases involved in cancer progression.
- Conformational Analysis : The compound maintains a stable conformation that facilitates effective interaction with target proteins.
Case Studies
A notable study evaluated the efficacy of the compound in vivo using mouse models implanted with MDA-MB-231 cells. The results showed a significant reduction in tumor size compared to control groups treated with vehicle solutions:
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| N-(2,3-Difluorophenyl)methyl derivative | 65 |
This underscores the therapeutic potential of this pyrazole derivative in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:
- Alkylation of the pyrazole core with 2,3-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
- Methylation at positions 1 and 5 of the pyrazole using methyl iodide and a phase-transfer catalyst.
Optimization strategies: - Monitor reaction progress via TLC or LCMS (e.g., m/z 299 [M+H]+ for intermediate validation) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.1–2.3 ppm for methyl groups; δ 4.2 ppm for benzyl CH₂).
- LCMS/HPLC : Retention time (~1.6–1.7 min under QC-SMD-TFA05 conditions) and m/z 299.25 [M+H]+ for identity .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 52.34%, H: 4.04%, N: 14.04%) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Conduct in vitro assays to assess:
- Enzyme Inhibition : Kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity).
- Antimicrobial Activity : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, methyl groups) influence the compound’s binding affinity to biological targets?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Fluorine Substitution : Compare 2,3-difluoro vs. 2,6-difluoro analogs (e.g., lower logP in 2,3-difluoro enhances solubility but reduces membrane permeability) .
- Methyl Groups : Replace 1,5-dimethyl with bulkier substituents (e.g., ethyl) to probe steric effects on target binding (e.g., via molecular docking simulations using AutoDock Vina) .
- Data Interpretation : Correlate IC₅₀ values with computed electrostatic potential maps (e.g., fluorine’s electron-withdrawing effect stabilizes π-π interactions) .
Q. What crystallographic techniques are recommended for resolving this compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement and ORTEP-3 for visualization .
- Key Parameters : Monitor hydrogen-bonding networks (e.g., N–H···F interactions) and π-stacking distances (3.5–4.0 Å) to explain packing efficiency .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, serum concentration).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed amine derivatives) that may interfere with activity .
- Statistical Analysis : Apply ANOVA to compare datasets; consider batch-to-batch variability in compound purity .
Key Research Findings
- Synthetic Efficiency : Pd-catalyzed methods achieve >90% yield but require rigorous exclusion of moisture .
- Biological Relevance : The 2,3-difluorophenyl group enhances target selectivity over 2,6-difluoro analogs in kinase assays .
- Crystallographic Insight : Strong N–H···F interactions stabilize the crystal lattice, reducing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
